molecular formula C20H17N5O4S B10953718 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B10953718
M. Wt: 423.4 g/mol
InChI Key: WCFOFSAGBHUQGG-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound with a molecular formula of C20H17N5O4S This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and a benzamide group

Preparation Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide involves multiple steps. The synthetic route typically starts with the preparation of the benzothiazole and pyrazole intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, it can interact with bacterial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C20H17N5O4S

Molecular Weight

423.4 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C20H17N5O4S/c1-12-9-18(25(27)28)23-24(12)11-13-5-3-4-6-15(13)19(26)22-20-21-16-8-7-14(29-2)10-17(16)30-20/h3-10H,11H2,1-2H3,(H,21,22,26)

InChI Key

WCFOFSAGBHUQGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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